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Compound of Interest

Compound Name: Ethyl bromoacetate

Cat. No.: B091307 Get Quote

An Objective Comparison of Ethyl Bromoacetate and Other Alpha-Halo Esters for

Researchers

For professionals engaged in organic synthesis, drug development, and biological research,

alpha-halo esters are a critical class of reagents. Their utility stems from the presence of two

key functional groups: an ester and a halogen on the alpha-carbon. This structure renders them

potent alkylating agents, making them valuable as versatile synthetic intermediates and as

biologically active compounds.

This guide provides a comparative analysis of ethyl bromoacetate against other common

alpha-halo esters, specifically ethyl chloroacetate and ethyl iodoacetate. By examining their

chemical reactivity, biological efficacy, and physicochemical properties, this document aims to

equip researchers with the data needed to select the most appropriate reagent for their specific

application.

Physicochemical Properties: A Foundational
Comparison
The choice of an alpha-halo ester can be influenced by its basic physical properties, which

affect handling, reaction conditions, and purification. The following table summarizes key

properties for the ethyl esters of chloro-, bromo-, and iodoacetic acid.
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Property
Ethyl
Chloroacetate

Ethyl
Bromoacetate

Ethyl Iodoacetate

CAS Number 105-39-5[1] 105-36-2[2] 623-48-3[3]

Molecular Formula C₄H₇ClO₂ C₄H₇BrO₂ C₄H₇IO₂

Molar Mass 122.55 g/mol [1] 167.00 g/mol [2][4] 214.00 g/mol [3]

Boiling Point 143 °C[1] 158 °C[2] 179-180 °C[3]

Density 1.145 g/mL[1] 1.51 g/cm³[2] 1.808 g/mL[3]

Appearance Colorless liquid[1]
Colorless to yellow

liquid[2]

Light yellow to orange

liquid[3]

Comparative Efficacy in Organic Synthesis
The performance of alpha-halo esters in chemical reactions is primarily dictated by the nature

of the halogen, which functions as a leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution (SN2) Reactivity
In SN2 reactions, the reactivity of alkyl halides follows the order I > Br > Cl > F. This trend is

governed by the strength of the carbon-halogen bond and the stability of the resulting halide

anion; weaker bases are better leaving groups.

A comparative study assessing the reactivity of various ethyl α-halogenated acetates with the

model nucleophile glutathione confirmed this trend. Ethyl iodoacetate (EIAC) and ethyl
bromoacetate (EBAC) showed rapid reactivity, while ethyl chloroacetate (ECAC) was

significantly less reactive, and ethyl fluoroacetate (EFAC) showed no reactivity under the tested

conditions.[5]
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Compound Reactivity with Glutathione Classification

Ethyl iodoacetate (EIAC) Rapid SN2-H-polar soft electrophile

Ethyl bromoacetate (EBAC) Rapid SN2-H-polar soft electrophile

Ethyl chloroacetate (ECAC) Less Reactive SN2-H-polar soft electrophile

Ethyl fluoroacetate (EFAC) Non-reactive (at ≤250 mM) SN2-H-polar soft electrophile

Data sourced from a

comparative toxicity study.[5]

The Reformatsky Reaction
The Reformatsky reaction is a cornerstone of organic synthesis, used to form β-hydroxy esters

by reacting an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of

metallic zinc.[6] The choice of the α-halo ester is critical for the success of this reaction.

Ethyl Bromoacetate: It is the most widely used and effective reagent for the Reformatsky

reaction. It strikes an optimal balance between reactivity and stability, providing good to

excellent yields with a wide range of substrates.[6]

Ethyl Chloroacetate: While more stable, readily available, and cost-effective, ethyl

chloroacetate is significantly less reactive.[7] Its use often requires harsher conditions or the

use of additives, such as copper, to facilitate the reaction, though good yields can be

achieved under optimized protocols.[7][8]

Ethyl Iodoacetate: Although highly reactive, α-iodo esters are less commonly used due to

their lower stability and higher cost.

The general workflow for this important C-C bond-forming reaction is outlined below.
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Caption: General workflow of the Reformatsky Reaction.
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Comparative Biological Efficacy & Cytotoxicity
Alpha-halo esters function as alkylating agents, a class of cytotoxic compounds that can

covalently bind to electron-rich functional groups in cellular macromolecules.[9] Their primary

biological target is DNA, where alkylation can lead to strand breakage, abnormal base pairing,

and cell death, making them relevant in cancer research.

Mechanism of Action & Comparative Toxicity
The alkylating potential and resulting cytotoxicity of ethyl α-haloacetates correlate with their

chemical reactivity. The more reactive the compound is as an electrophile, the more potent its

biological effect tends to be. A study directly comparing these compounds demonstrated a clear

toxicity trend that mirrors their reactivity.[5]

Compound 15-min EC50 (mM)
Slope of Concentration-
Response Curve (15 min)

Ethyl iodoacetate (EIAC) 0.004 ~1.5

Ethyl bromoacetate (EBAC) 0.023 ~1.5

Ethyl chloroacetate (ECAC) 3.51 0.79

Ethyl fluoroacetate (EFAC) 18.2 0.61

EC50 data from toxicity tests

using the Microtox assay.[5]

Furthermore, in a carcinogenicity study involving subcutaneous injections in mice, ethyl
bromoacetate was reported to show "notable tumorigenicity" at the injection site, whereas

ethyl chloroacetate was considered non-tumorigenic in the same assay.[10] In separate

assays, ethyl chloroacetate also tested negative for mutagenicity.[10]

The pathway from DNA damage to cell fate is a crucial aspect of the action of these

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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